molecular formula C19H12FN3O3S B11593434 2-[(5Z)-5-(3-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(3-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11593434
M. Wt: 381.4 g/mol
InChI Key: RMKHBGFDIHESGS-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl acetate moiety. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, leading to therapeutic effects in conditions like glaucoma or Alzheimer’s disease . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE include other triazolothiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of 2-[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H12FN3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C19H12FN3O3S/c1-11(24)26-15-8-3-2-7-14(15)17-21-19-23(22-17)18(25)16(27-19)10-12-5-4-6-13(20)9-12/h2-10H,1H3/b16-10-

InChI Key

RMKHBGFDIHESGS-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Origin of Product

United States

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